

Spectroscopic Data Comparison of 4,6-Dimethylnicotinonitrile: A Guide for Researchers

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Compound of Interest

Compound Name: 4,6-Dimethylnicotinonitrile

Cat. No.: B182455

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For researchers, scientists, and drug development professionals, the purity and structural integrity of chemical compounds are paramount. This guide provides a framework for the spectroscopic data comparison of **4,6-Dimethylnicotinonitrile** sourced from different suppliers. Due to the current unavailability of publicly accessible, comparable spectroscopic data from various commercial suppliers for **4,6-Dimethylnicotinonitrile**, this document will present a hypothetical comparison to illustrate the best practices in data evaluation. We will outline the necessary experimental protocols and data presentation methods that should be employed when assessing the quality of this compound.

Executive Summary

The consistency and purity of reagents are critical for reproducible and reliable research outcomes. Spectroscopic analysis provides a definitive fingerprint of a molecule's structure and purity. This guide details the standard spectroscopic techniques—¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that should be used to qualify **4,6-Dimethylnicotinonitrile**. While actual comparative data from multiple suppliers is not available at the time of publication, we present a template for such a comparison using expected spectral characteristics for this compound.

Hypothetical Spectroscopic Data Comparison

To demonstrate the comparison process, the following table summarizes hypothetical spectroscopic data for **4,6-Dimethylnicotinonitrile** from two fictional suppliers, "Supplier A" and "Supplier B".

Spectroscopic Technique	Parameter	Supplier A	Supplier B	Expected Values
¹ H NMR (400 MHz, CDCl ₃)	Chemical Shift (δ)	8.55 (s, 1H), 7.05 (s, 1H), 2.60 (s, 3H), 2.45 (s, 3H)	8.55 (s, 1H), 7.05 (s, 1H), 2.60 (s, 3H), 2.45 (s, 3H)	Pyridine protons: δ 8.5-8.7 (H2), δ 7.0-7.2 (H5); Methyl protons: δ 2.4-2.7
Coupling Constant (J)	N/A (all singlets)	N/A (all singlets)	N/A	
¹³ C NMR (100 MHz, CDCl ₃)	Chemical Shift (δ)	162.5, 158.0, 150.0, 123.0, 117.0, 115.0, 24.0, 19.0	162.5, 158.0, 150.0, 123.0, 117.0, 115.0, 24.0, 19.0	Pyridine carbons: δ 150-165 (C2, C6, C4), δ 115-125 (C3, C5); Cyano carbon: δ 115-120; Methyl carbons: δ 18-25
IR Spectroscopy (ATR)	Wavenumber (cm ⁻¹)	2225 (C≡N), 1605, 1560 (C=C, C=N)	2225 (C≡N), 1605, 1560 (C=C, C=N)	~2230-2210 (nitrile), ~1610-1450 (aromatic ring)
Mass Spectrometry (EI)	m/z	146.08 (M ⁺)	146.08 (M ⁺)	146.08 (Calculated for C ₉ H ₈ N ₂)

Experimental Protocols

Accurate and reproducible spectroscopic data acquisition is fundamental. The following are standard protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the **4,6-Dimethylnicotinonitrile** sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

- ^1H NMR Acquisition:
 - Instrument: 400 MHz NMR Spectrometer
 - Pulse Program: Standard single-pulse sequence (zg30)
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Spectral Width: 20 ppm
 - Temperature: 298 K
- ^{13}C NMR Acquisition:
 - Instrument: 100 MHz NMR Spectrometer
 - Pulse Program: Proton-decoupled pulse sequence (zgpg30)
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
 - Spectral Width: 240 ppm
 - Temperature: 298 K

Infrared (IR) Spectroscopy

- Instrument: Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition:
 - Spectral Range: 4000-400 cm^{-1}

- Resolution: 4 cm⁻¹
- Number of Scans: 32
- Background: A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.

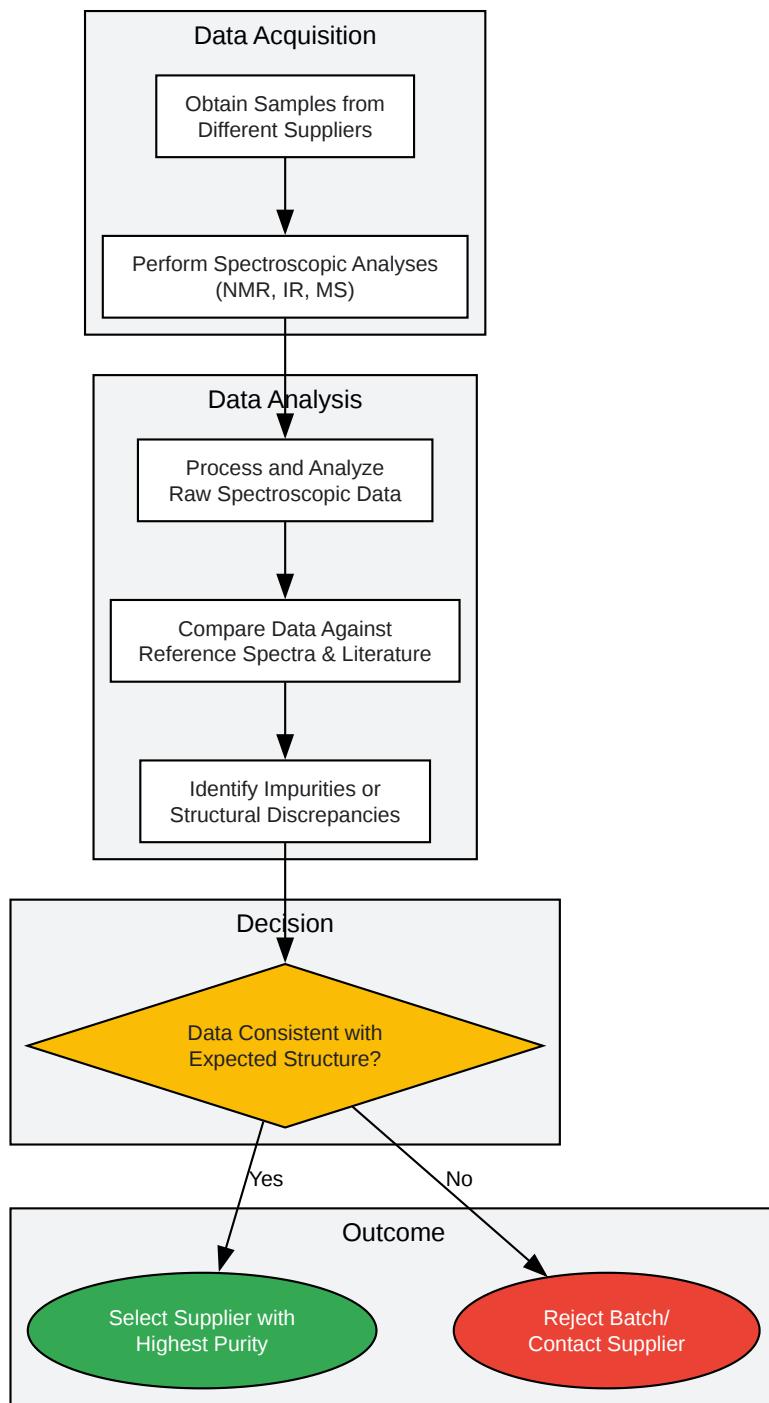
Mass Spectrometry (MS)

- Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
- Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
- GC Conditions:
 - Column: Standard non-polar capillary column (e.g., HP-5MS).
 - Inlet Temperature: 250 °C
 - Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Mass Range: m/z 40-400
 - Source Temperature: 230 °C
 - Quadrupole Temperature: 150 °C

Workflow for Spectroscopic Data Comparison

The following diagram illustrates the logical workflow for comparing spectroscopic data from different suppliers.

Workflow for Spectroscopic Data Comparison

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Caption: Workflow for Spectroscopic Data Comparison.

Conclusion

A thorough comparison of spectroscopic data is a critical quality control step in chemical procurement for research and development. While this guide provides a template with hypothetical data for **4,6-Dimethylnicotinonitrile**, the principles and protocols are broadly applicable. Researchers are encouraged to request certificates of analysis with detailed spectroscopic data from their suppliers and to perform their own analytical verification. This due diligence ensures the integrity of starting materials and the validity of subsequent experimental results.

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